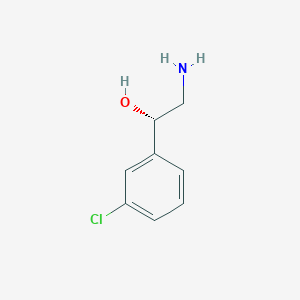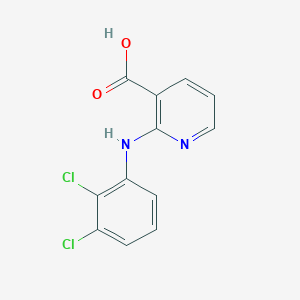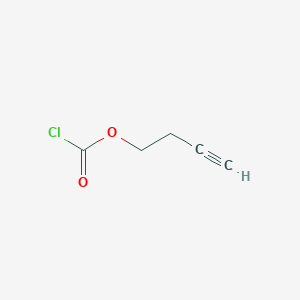
3-(Chloromethyl)-5-phenylpyridine
Vue d'ensemble
Description
The compound “3-(Chloromethyl)-5-phenylpyridine” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3) by replacing one hydrogen atom with a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “3-(Chloromethyl)-5-phenylpyridine” are not available, a general method for introducing a chloromethyl group into aromatic compounds is the chloromethylation by the Blanc reaction . Another synthetic method involves the use of 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate .Chemical Reactions Analysis
The chemical reactions involving “3-(Chloromethyl)-5-phenylpyridine” would depend on the specific conditions and reactants. Chloromethyl groups in general can participate in a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-5-phenylpyridine” would depend on its specific structure. Physical properties could include color, density, hardness, and melting and boiling points . Chemical properties could include reactivity, flammability, and susceptibility to corrosion .Applications De Recherche Scientifique
Thiol-Reactive Luminescent Agent for Fluorescence Microscopy :
- A study by Amoroso et al. (2008) discusses the use of a compound related to 3-(Chloromethyl)-5-phenylpyridine as a thiol-reactive luminescent agent. This agent, with its long luminescence lifetime and large Stokes shift, is shown to accumulate in mitochondria, making it useful for biological imaging (Amoroso et al., 2008).
Synthesis and Photophysical Properties of Cyclometalated Complexes :
- Neve et al. (1999) explored the synthesis, structure, and photophysical properties of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. The study's insights are relevant for the development of luminescent materials and for understanding the redox behavior of these complexes (Neve et al., 1999).
Photophysical Effects in Ortho-Metalated Complexes :
- Research by Sprouse et al. (1984) investigates the photophysical effects of metal-carbon sigma bonds in ortho-metalated complexes of iridium(III) and rhodium(III). Their findings help in understanding the electronic properties and light-emitting characteristics of these complexes (Sprouse et al., 1984).
Chemical and Biological Studies of Gold(III) Complexes :
- A study by Fan et al. (2003) describes the synthesis and characterization of new gold(III) complexes with 2-phenylpyridine derivatives. These complexes were tested for cytotoxic properties, highlighting their potential in medicinal chemistry (Fan et al., 2003).
Photochemical Energy Conversion and Optoelectronics :
- Mills et al. (2018) provide an overview of the design of cationic, cyclometalated Ir(III) complexes, highlighting their use in photochemical energy conversion, optoelectronics, and biological labeling. This research underscores the importance of these complexes in various technological applications (Mills et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-(chloromethyl)-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEGFPVBHPQEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454653 | |
| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-phenylpyridine | |
CAS RN |
177976-31-7 | |
| Record name | 3-(CHLOROMETHYL)-5-PHENYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

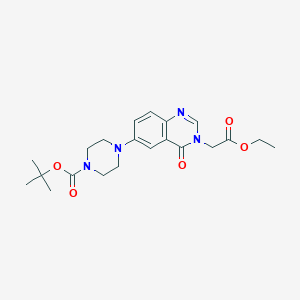
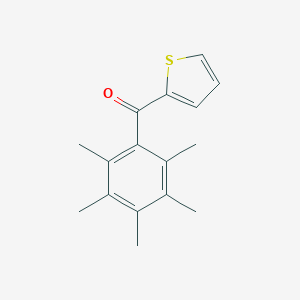
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

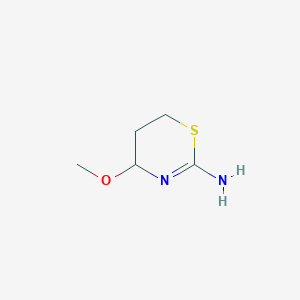
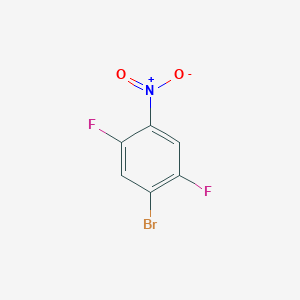

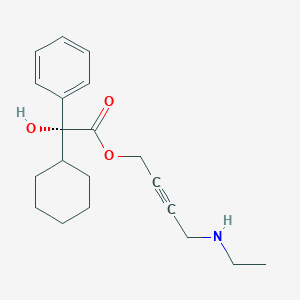
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
